9-FLUORENONE-1-CARBOXYLIC ACID 9-FLUORENONE-1-CARBOXYLIC ACID 9-Fluorenone-1-carboxylic acid is formed as an intermediate during four-ring polycyclic aromatic hydrocarbon fluoranthene degradation by Pseudomonas alcaligenes strain PA-10.

Brand Name: Vulcanchem
CAS No.: 1573-92-8
VCID: VC20954770
InChI: InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17)
SMILES: C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O
Molecular Formula: C14H8O3
Molecular Weight: 224.21 g/mol

9-FLUORENONE-1-CARBOXYLIC ACID

CAS No.: 1573-92-8

Cat. No.: VC20954770

Molecular Formula: C14H8O3

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

9-FLUORENONE-1-CARBOXYLIC ACID - 1573-92-8

CAS No. 1573-92-8
Molecular Formula C14H8O3
Molecular Weight 224.21 g/mol
IUPAC Name 9-oxofluorene-1-carboxylic acid
Standard InChI InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17)
Standard InChI Key CBEFMGJHEKAMNI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O

Chemical Identity and Structure

9-Fluorenone-1-carboxylic acid (CAS RN: 1573-92-8) is an aromatic compound with the molecular formula C₁₄H₈O₃ and a molecular weight of 224.22 g/mol . Its structure features a fluorene skeleton with a ketone group at the 9-position and a carboxylic acid group at the 1-position. The compound is also known by several synonyms including 9-oxo-1-fluorenecarboxylic acid, 9-oxo-9H-fluorene-1-carboxylic acid, and 9-oxofluorene-1-carboxylic acid .
The chemical structure combines the planar fluorene ring system with two functional groups that contribute to its reactivity and applications. The carboxylic acid moiety provides acidic properties, while the ketone group offers potential for various chemical transformations. This structural arrangement gives the compound its distinctive physical and chemical characteristics that make it valuable in different scientific applications.

Physical Properties

9-Fluorenone-1-carboxylic acid presents as a light yellow to brown powder or crystalline solid . The compound has well-defined physical properties that have been determined through various analytical methods. The following table summarizes the key physical properties of the compound:

PropertyValueSource
Physical State (20°C)Solid
AppearanceLight yellow to brown powder to crystal
Melting Point195.0-200.0°C / 196-198°C (literature)
Boiling Point461.6±24.0°C (Predicted)
Density1.424±0.06 g/cm³ (Predicted)
SolubilitySoluble in methanol
pKa3.48±0.20 (Predicted)
The compound's relatively high melting point reflects the stability of its crystal structure, which is characteristic of aromatic compounds with extended π-electron systems. Its limited solubility in water but good solubility in organic solvents like methanol is consistent with its predominantly aromatic nature and the presence of both polar (carboxylic acid) and nonpolar (aromatic rings) moieties .

Analytical Characteristics

The purity of commercially available 9-fluorenone-1-carboxylic acid typically exceeds 98% as determined by HPLC analysis and neutralization titration . Various analytical techniques can be employed to identify and characterize this compound.

Spectroscopic Properties

Biochemical Significance and Metabolic Pathways

One of the most significant aspects of 9-fluorenone-1-carboxylic acid is its role as a metabolic intermediate in the degradation of polycyclic aromatic hydrocarbons (PAHs).

Role in PAH Degradation

9-Fluorenone-1-carboxylic acid has been identified as a key intermediate in the biodegradation of fluoranthene, a four-ring polycyclic aromatic hydrocarbon. Research by Kelley et al. demonstrated that Mycobacterium sp. strain PYR-1 degrades fluoranthene to 9-fluorenone-1-carboxylic acid as part of a metabolic pathway . This finding is significant because it elucidates one of the mechanisms by which microorganisms break down environmentally persistent PAHs.
The study isolated ten additional fluoranthene metabolites beyond 9-fluorenone-1-carboxylic acid, including:

  • 8-hydroxy-7-methoxyfluoranthene

  • 9-hydroxyfluorene

  • 9-fluorenone

  • 1-acenaphthenone

  • 9-hydroxy-1-fluorenecarboxylic acid

  • phthalic acid

  • 2-carboxybenzaldehyde

  • benzoic acid

  • phenylacetic acid

  • adipic acid
    Based on these metabolites, researchers proposed a comprehensive pathway for the catabolism of fluoranthene by Mycobacterium sp. strain PYR-1, with 9-fluorenone-1-carboxylic acid serving as a critical intermediate . This research contributes significantly to our understanding of microbial degradation of environmental pollutants and highlights the ecological importance of this chemical compound.

Environmental Implications

The identification of 9-fluorenone-1-carboxylic acid as an intermediate in PAH degradation has important environmental implications. It serves as a biomarker for the natural attenuation of PAHs in contaminated environments. Additionally, it has been used to evaluate exposure to PAHs and environmental tobacco smoke in general populations, providing a valuable tool for environmental health monitoring .

Synthetic Applications and Uses

9-Fluorenone-1-carboxylic acid serves various purposes in synthetic organic chemistry and has found applications in several research areas.

Synthetic Intermediates

The compound has been utilized in the preparation of isomers of twisted 1,1'-dibromobifluorenylidene, demonstrating its utility as a synthetic building block for more complex molecular structures . Its functional groups—the carboxylic acid and ketone—provide reactive sites for further synthetic transformations, making it a valuable intermediate in the synthesis of various fluorene derivatives.

Metabolite Research

9-Fluorenone-1-carboxylic acid has been used as an intermediate in synthesizing Fluoren-1-ol, which is a metabolite of the PAH micropollutant Fluorene. This synthesis is particularly important because Fluorene metabolites have potential mutagenic effects and serve as biomarkers for PAH exposure .

ParameterClassification
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P280a-P304+P340-P305+P351+P338-P405-P501a
Hazard CodesXi (Irritant)
Risk Statements36/37/38
Safety Statements37/39-26-36/37/39-27
WGK Germany3
These classifications indicate that the compound is irritating to eyes, respiratory system, and skin .
SupplierProduct NumberPurityPackage SizePrice (USD)Updated Date
TCI AmericaF0590>98.0% (HPLC)(T)1g$50.002024-03-01
TCI AmericaF0590>98.0% (HPLC)(T)5g$150.002024-03-01
Sigma-Aldrich30166399%1g$77.502023-06-20
Alfa AesarB2028398%1g$54.502021-12-16
Alfa AesarB2028398%5g$152.002021-12-16
Fisher ScientificF05901G≥98.0% (HPLC,T)1g$98.752025-03-11
Fisher ScientificF05905G≥98.0% (HPLC,T)5g$296.252025-03-11
Career Henan Chemical CoNot specified97%-99%1kg$6.60/kg2020-01-03
This pricing information reveals considerable variation across suppliers, with bulk quantities available at significantly reduced per-gram prices . The compound appears to be readily available commercially, though at relatively high prices for research-grade purity, reflecting its specialized nature.

Related Compounds and Derivatives

9-Fluorenone-1-carboxylic acid belongs to a family of fluorene derivatives that have various applications in organic chemistry and biochemical research. Some closely related compounds include:

  • 9-Fluorenone - A precursor and metabolically related compound

  • 1-Fluorenecarboxylic acid - The non-oxidized analog

  • 9-Hydroxyfluorene - A metabolically related compound

  • 9-Hydroxy-1-fluorenecarboxylic acid - A hydroxylated derivative

  • 2-Carboxybenzaldehyde - A metabolic product related to the degradation pathway
    These related compounds often appear together in metabolic pathways, particularly those involving the degradation of polycyclic aromatic hydrocarbons .

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